(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Physicochemical profiling Drug-likeness Peptidomimetic design

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS 1689919-56-9) is a non-proteinogenic, chiral α-amino acid derivative in which the side chain bears an N1-methyl-1H-pyrazol-3-yl heterocycle at the β-position. It is classified as a pyrazole-containing unnatural amino acid, structurally related to histidine but with the imidazole ring replaced by a methylated pyrazole.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13324029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m1/s1
InChIKeyANKMBGGGKCTTGK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic Acid: Procurement-Grade Profile of an N1-Methylpyrazole R-Enantiomer Amino Acid Building Block


(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS 1689919-56-9) is a non-proteinogenic, chiral α-amino acid derivative in which the side chain bears an N1-methyl-1H-pyrazol-3-yl heterocycle at the β-position. It is classified as a pyrazole-containing unnatural amino acid, structurally related to histidine but with the imidazole ring replaced by a methylated pyrazole . The compound possesses a single stereogenic center with (R)-absolute configuration at the α-carbon, a molecular formula of C₇H₁₁N₃O₂, and a molecular weight of 169.18 g/mol . Commercially available at 95% purity , it serves as a chiral building block for solid-phase peptide synthesis, peptidomimetic design, and medicinal chemistry programs exploring glutamate receptor ligands and histidine bioisosteres.

Why Generic Substitution of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic Acid with In-Class Analogs Compromises Experimental Reproducibility


In-class compounds—including the (S)-enantiomer (CAS 1102835-81-3), the racemate (CAS 1161002-10-3), the N1-H pyrazole analog 3-(1H-pyrazol-3-yl)-alanine, and the regioisomeric 3-(pyrazol-1-yl)-alanine (CAS 2734-48-7)—cannot be interchanged without altering biological readout, synthetic efficiency, or physicochemical profile . The N1-methyl group eliminates the pyrazole N-H hydrogen-bond donor, modulates ring basicity, and increases lipophilicity relative to the des-methyl analog [1]. Regioisomeric attachment at pyrazole C3 vs. N1 produces chemically distinct side-chain vectors with different steric and electronic environments [2]. The (R)-configuration at the α-carbon determines chiral recognition by enzymes, transporters, and receptors; enantiomeric impurity introduced through the racemate or the (S)-enantiomer can confound structure-activity relationship (SAR) conclusions [3]. These structural features jointly control peptide secondary structure propensity, metal coordination geometry, and receptor-ligand complementarity—differences that cannot be rectified by post hoc data normalization.

Quantitative Differentiation Evidence for (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic Acid Relative to Its Closest Analogs


Physicochemical Differentiation: TPSA and LogP Comparisons vs. L-Histidine and N1-H Pyrazole Analog

The target compound displays a topological polar surface area (TPSA) of 81.14 Ų and a predicted LogP of −0.6255, as reported in vendor computational chemistry data . In comparison, the natural analog L-histidine has a TPSA of 92.00 Ų and an XLogP of −3.20 [1]. The N1-methyl substitution on the pyrazole ring reduces polarity and increases lipophilicity relative to both histidine and the N1-H pyrazole analog 3-(1H-pyrazol-3-yl)-alanine, which retains a hydrogen-bond donor at the pyrazole N1 position [2]. The quantified differences—ΔTPSA = −10.86 Ų (lower by ~12%) and ΔLogP = +2.57 units relative to histidine—translate into improved predicted membrane permeability and altered pharmacokinetic partitioning.

Physicochemical profiling Drug-likeness Peptidomimetic design

Stereochemical Differentiation: Enantiomer-Dependent Biological Activity in Pyrazole Amino Acid Scaffolds

Although direct comparative pharmacological data for the (R)- vs. (S)-enantiomer of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid are not published, class-level evidence from structurally related pyrazoline enantiomers demonstrates profound enantiomer-dependent bioactivity. Goksen et al. (2019) reported that the (R)-enantiomer of a racemic pyrazoline derivative inhibited human monoamine oxidase-A (hMAO-A) with a Kᵢ of 0.85 × 10⁻³ μM and selectivity index (SI) of 2.35 × 10⁻⁵, whereas the (S)-enantiomer exhibited a Kᵢ of 0.184 μM and an SI of 0.001—a >200-fold difference in inhibitory potency [1]. The (S)-enantiomer of the target compound is separately cataloged under CAS 1102835-81-3, confirming commercial awareness of the distinct identity of each enantiomer .

Chiral recognition Monoamine oxidase inhibition Enantioselective pharmacology

Heterocycle-Dependent Enzyme Recognition: Differential Transaminase Resolution of Pyrazolylalanine vs. Imidazolylalanine and Triazolylalanine

Cho et al. (2004) performed a comparative enzymatic resolution study using Escherichia coli aromatic L-amino acid transaminase (EC 2.6.1.5) on racemic N-acetyl-β-heterocyclic alanine derivatives. Under identical conditions (10 mM substrate, 18 h), D-pyrazolylalanine was obtained with 46% conversion yield and 85% enantiomeric excess (ee), D-triazolylalanine with 42% yield and 72% ee, and D-imidazolylalanine (histidine analog) with 48% yield and 95% ee [1]. The differential reaction rates and enantioselectivities were rationalized by the relationship between substrate binding energy (E, kcal/mol) and the distance (δ, Å) from the substrate α-amino nitrogen to the PLP-Lys258 Schiff base C4′ carbon [1]. This demonstrates that the pyrazole ring, relative to imidazole and 1,2,4-triazole, presents a distinct steric and electronic profile to the enzyme active site, resulting in measurably different catalytic outcomes.

Enzymatic resolution Substrate specificity D-amino acid synthesis

Regioisomeric Differentiation: Functional Consequences of Pyrazole C3 vs. N1 Attachment in Enzyme Active Sites

The regioisomeric distinction between 3-(pyrazol-3-yl)-alanine (C3-linked, as in the target compound) and 3-(pyrazol-1-yl)-alanine (N1-linked, CAS 2734-48-7) produces functionally divergent outcomes when substituted for histidine in enzyme active sites. In non-covalent semisynthetic ribonuclease A (RNase A) analogs, replacement of catalytic His-119 with 3-(3-pyrazolyl)-L-alanine yielded an enzyme analog that was completely devoid of catalytic activity toward both yeast RNA and 2′,3′-CMP substrates [1]. In contrast, Nτ-methyl-L-histidine substitution retained enzymatic activity [1]. The C3-linked pyrazole positions the heterocyclic nitrogen atoms at a geometry distinct from both the N1-linked regioisomer and native histidine, disrupting the acid-base catalytic mechanism that requires precise positioning of the pros-nitrogen of His-119 [2].

Regioisomerism Enzyme catalysis Histidine bioisosteres

N1-Methylation Confers Altered Pyrazole Basicity and Hydrogen-Bonding Profile vs. N1-H Pyrazole Analogs

N1-methylation of the pyrazole ring—a defining structural feature of the target compound—eliminates the pyrazole N-H proton, thereby removing a hydrogen-bond donor while preserving the N2 lone pair as a hydrogen-bond acceptor. Experimental gas-phase proton affinity (PA) measurements on a series of 32 N-H and N-methyl pyrazoles demonstrated that N-methylation systematically modulates the electronic character of the pyrazole ring [1]. The pKa shift upon N-methylation has been quantitatively characterized: for representative aminopyrazoles, the aqueous pKa values of 1-methyl-3-aminopyrazole, 1-methyl-5-aminopyrazole, and 1-methyl-4-aminopyrazole were determined to be measurably different from their N-H counterparts [2]. The target compound's predicted pKa of 1.78 ± 0.10 reflects the combined influence of the α-amino acid zwitterion and the N1-methylpyrazole substructure, which is distinct from the pKa profile of 3-(1H-pyrazol-3-yl)-alanine.

Pyrazole basicity Hydrogen bonding N-methylation effect

Highest-Impact Application Scenarios for (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Chiral Building Block for Solid-Phase Peptide Synthesis (SPPS) Requiring Defined (R)-Configuration

The (R)-enantiomer (CAS 1689919-56-9) provides a stereochemically defined building block for Fmoc-SPPS when a D-configured α-carbon is required in the peptide backbone. The class-level evidence from pyrazoline enantiomers demonstrates that the (R)- vs. (S)-configuration can produce >200-fold differences in biological potency [1]. Procurement of this specific enantiomer, rather than the racemate (CAS 1161002-10-3) or the (S)-enantiomer (CAS 1102835-81-3), ensures that peptide libraries and SAR studies are built on a single, defined stereoisomer, eliminating enantiomeric ambiguity as a confounding variable in activity data interpretation.

Histidine Bioisostere Screening in Metalloenzyme and Receptor Ligand Design

The N1-methylpyrazole side chain serves as a non-ionizable histidine surrogate with altered hydrogen-bonding capacity (acceptor only, no N-H donor) [1] and increased lipophilicity (ΔLogP ~ +2.57 vs. histidine) . In glutamate receptor ligand programs, N1-substituted pyrazole amino acids have been shown to interact selectively with NMDA receptors as weak antagonists acting at the glutamate binding site [2]. The C3-linked regioisomer places heterocyclic nitrogens at a geometry distinct from both the N1-linked regioisomer and native histidine—a feature exploited in RNase A mechanistic studies to dissect the catalytic role of His-119 [3].

Biocatalytic Route Development and Enzyme Substrate Engineering Studies

Enzymatic resolution data demonstrate that pyrazolylalanine substrates are processed by E. coli aromatic L-amino acid transaminase with intermediate efficiency (46% yield, 85% ee) relative to imidazolylalanine (48%, 95% ee) and triazolylalanine (42%, 72% ee) [1]. The N1-methyl substituent further differentiates substrate recognition by eliminating a potential hydrogen-bonding contact with the enzyme active site. These differential reactivities make the compound a valuable probe substrate for transaminase engineering campaigns aimed at expanding biocatalytic access to non-canonical D-amino acids.

Peptidomimetic Lead Optimization Requiring Fine-Tuned Lipophilicity and Polarity

With a TPSA of 81.14 Ų, the compound falls below the 140 Ų threshold commonly associated with favorable oral bioavailability, while its LogP of −0.6255 balances aqueous solubility with membrane permeability [1]. These values are intermediate between the more polar histidine (TPSA 92.00 Ų, XLogP −3.20) and more lipophilic heteroaryl alanines, positioning this amino acid as a modular tool for stepwise adjustment of peptide physicochemical properties during lead optimization without resorting to scaffold hopping.

Quote Request

Request a Quote for (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.